

A Comparative Guide to the Spectroscopic Properties of Cyclohexane-1,1-dicarboxylic Acid

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Compound of Interest

Compound Name: (5-Bromopentyl)malonic Acid
Diethyl Ester

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This guide provides a comprehensive comparison of the spectroscopic data for cyclohexane-1,1-dicarboxylic acid and its structural isomers, cyclohexane-1,2-dicarboxylic acid and cyclohexane-1,4-dicarboxylic acid. Understanding the distinct spectral features of these closely related molecules is crucial for their unambiguous identification and characterization in research and development settings. This document presents a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for cyclohexane-1,1-dicarboxylic acid and its 1,2- and 1,4-isomers. While experimental data for cyclohexane-1,1-dicarboxylic acid is not readily available in public databases, predicted spectral data is provided for comparison.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) and Multiplicity
Cyclohexane-1,1-dicarboxylic acid (Predicted)	~12.0 ppm (s, 2H, -COOH), ~2.2-1.5 ppm (m, 10H, cyclohexane ring)
cis-Cyclohexane-1,2-dicarboxylic acid	~12.0 ppm (s, 2H, -COOH), ~2.8 ppm (m, 2H, CH-COOH), ~2.0-1.4 ppm (m, 8H, cyclohexane ring)
trans-Cyclohexane-1,2-dicarboxylic acid	~12.0 ppm (s, 2H, -COOH), ~2.5 ppm (m, 2H, CH-COOH), ~2.2-1.2 ppm (m, 8H, cyclohexane ring)
cis-Cyclohexane-1,4-dicarboxylic acid	~12.0 ppm (s, 2H, -COOH), ~2.6 ppm (m, 2H, CH-COOH), ~1.8 ppm (m, 8H, cyclohexane ring)
trans-Cyclohexane-1,4-dicarboxylic acid	~12.0 ppm (s, 2H, -COOH), ~2.2 ppm (m, 2H, CH-COOH), ~1.6 ppm (m, 8H, cyclohexane ring)

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Key ^{13}C Chemical Shifts (δ)
Cyclohexane-1,1-dicarboxylic acid (Predicted)	~175 ppm (C=O), ~55 ppm (quaternary C), ~30 ppm (CH ₂), ~25 ppm (CH ₂), ~23 ppm (CH ₂)
cis-Cyclohexane-1,2-dicarboxylic acid	~176 ppm (C=O), ~42 ppm (CH-COOH), ~29 ppm (CH ₂), ~24 ppm (CH ₂)
trans-Cyclohexane-1,2-dicarboxylic acid	~176 ppm (C=O), ~43 ppm (CH-COOH), ~30 ppm (CH ₂), ~25 ppm (CH ₂)
cis-Cyclohexane-1,4-dicarboxylic acid	~177 ppm (C=O), ~42 ppm (CH-COOH), ~28 ppm (CH ₂)
trans-Cyclohexane-1,4-dicarboxylic acid	~177 ppm (C=O), ~43 ppm (CH-COOH), ~29 ppm (CH ₂)

Table 3: FT-IR Spectroscopic Data

Compound	Key IR Absorptions (cm ⁻¹)
Cyclohexane-1,1-dicarboxylic acid	~2930, 2860 (C-H stretch), ~1700 (C=O stretch, broad), ~1450 (C-H bend), ~1200 (C-O stretch), ~900 (O-H bend, broad)
Cyclohexane-1,2-dicarboxylic acid	~2940, 2860 (C-H stretch), ~1710 (C=O stretch, broad), ~1450 (C-H bend), ~1250 (C-O stretch), ~920 (O-H bend, broad)
Cyclohexane-1,4-dicarboxylic acid	~2950, 2870 (C-H stretch), ~1690 (C=O stretch, broad), ~1440 (C-H bend), ~1290 (C-O stretch), ~930 (O-H bend, broad)

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
Cyclohexane-1,1-dicarboxylic acid	172 (M ⁺) ^[1]	154 ([M-H ₂ O] ⁺), 127 ([M-COOH] ⁺), 109, 81, 55
Cyclohexane-1,2-dicarboxylic acid	172 (M ⁺)	154 ([M-H ₂ O] ⁺), 127 ([M-COOH] ⁺), 98, 81, 55
Cyclohexane-1,4-dicarboxylic acid	172 (M ⁺)	154 ([M-H ₂ O] ⁺), 127 ([M-COOH] ⁺), 109, 81, 55

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the

solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is commonly used. Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

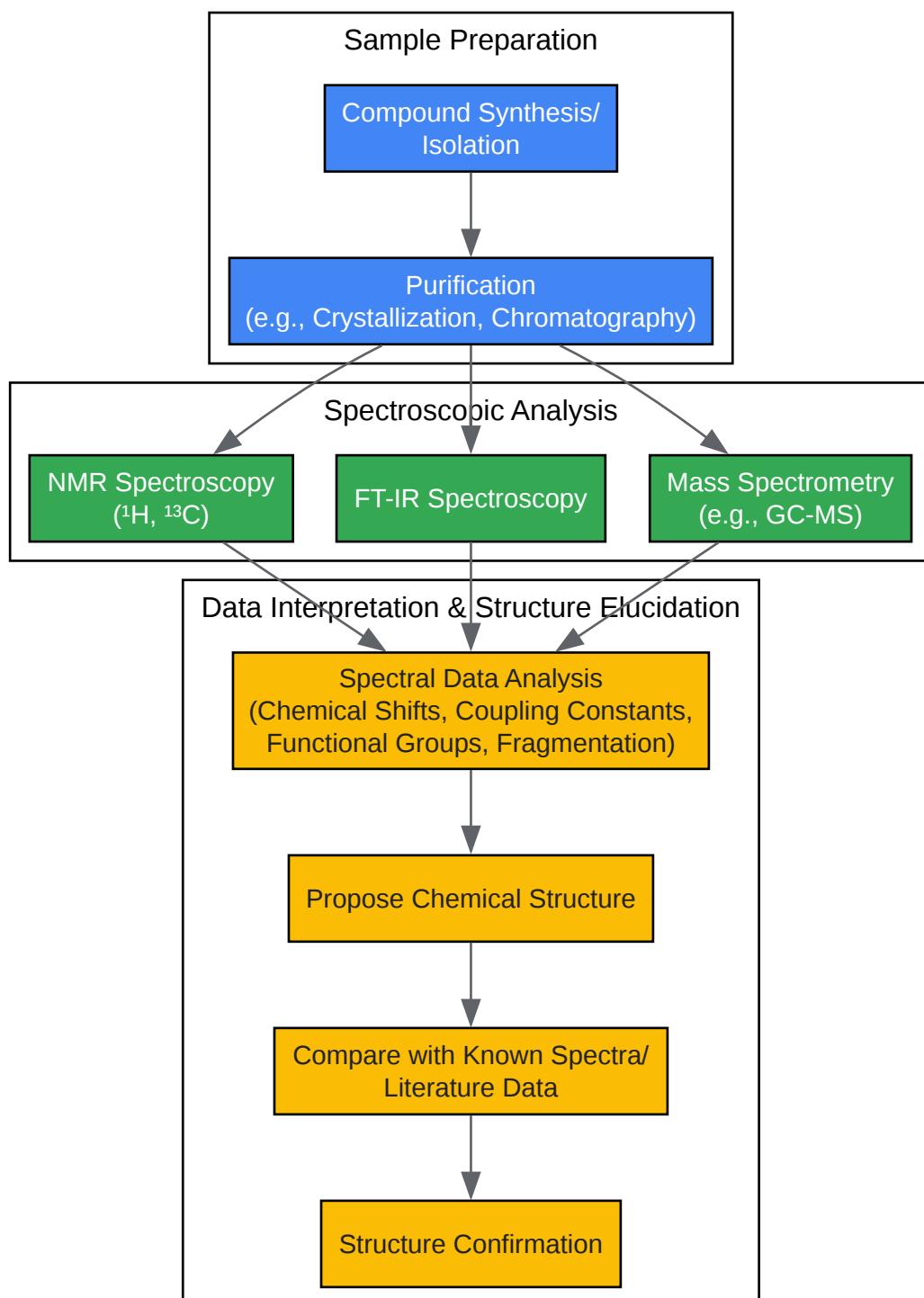
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Derivatization: Due to the low volatility of dicarboxylic acids, derivatization is often necessary. A common method is esterification to form the corresponding methyl or ethyl esters. This can be achieved by reacting the acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst.
- GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to achieve good separation of the analytes.

- Mass Spectrometry: The eluent from the GC column is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common ionization method. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-400).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of a small organic molecule like cyclohexane-1,1-dicarboxylic acid.



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